Pinoxaden

Herbicide resistance management ACCase inhibitor cross-resistance Avena fatua control

Pinoxaden is a post-emergent phenylpyrazoline ACCase inhibitor (HRAC 1/A) with dual-site action (chloroplast + cytoplasm). It breaks resistance in FOP/DIM-resistant Avena fatua (0% resistance in 15 Iranian biotypes) and requires co-formulation with cloquintocet-mexyl safener for wheat/barley safety. Generic FOP/DIM substitution risks efficacy failure and phytotoxicity. Procure only with validated adjuvant/safener compatibility.

Molecular Formula C23H32N2O4
Molecular Weight 400.5 g/mol
CAS No. 243973-20-8
Cat. No. B166648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinoxaden
CAS243973-20-8
SynonymsAxial(TM)
Molecular FormulaC23H32N2O4
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=C1C2=C(N3CCOCCN3C2=O)OC(=O)C(C)(C)C)CC)C
InChIInChI=1S/C23H32N2O4/c1-7-16-13-15(3)14-17(8-2)18(16)19-20(26)24-9-11-28-12-10-25(24)21(19)29-22(27)23(4,5)6/h13-14H,7-12H2,1-6H3
InChIKeyMGOHCFMYLBAPRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubilities (g/L): acetone 250;  dichloromethane >500;  ethyl acetate 130;  hexane 1.0;  methanol 260;  octanol 140;  toluene 130
In water, 220 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Pinoxaden (CAS 243973-20-8) Procurement Baseline: Phenylpyrazoline ACCase Inhibitor for Selective Grass Weed Control in Cereals


Pinoxaden is a post-emergent phenylpyrazoline (PPZ, "den") herbicide that inhibits acetyl-CoA carboxylase (ACCase) in grass weeds, classified as HRAC/WSSA Group 1/A [1]. Unlike aryloxyphenoxypropionates (FOPs) and cyclohexanediones (DIMs), pinoxaden exhibits a dual inhibitory effect by blocking ACCase in both chloroplasts and the cytoplasm [2]. It is specifically formulated as an emulsifiable concentrate containing the safener cloquintocet-mexyl to confer selectivity in wheat and barley crops [3]. Pinoxaden is activated via hydrolysis of its pivalate ester to yield the active metabolite pinoxaden dione [4].

Why In-Class ACCase Inhibitor Substitution Fails: The Pinoxaden Differentiation Problem


Generic substitution within ACCase inhibitors carries procurement and performance risk because cross-resistance patterns are not uniform across chemical families. Extensive field monitoring has documented that FOP-resistant (aryloxyphenoxypropionate) and DIM-resistant (cyclohexanedione) weed populations often retain full susceptibility to pinoxaden, while pinoxaden-resistant populations show distinct cross-resistance profiles [1]. Furthermore, pinoxaden's unique structural features—the [1,4,5]oxadiazepane ring and proherbicide ester group—create dependence on specific safener and adjuvant combinations for crop selectivity that cannot be replicated by alternative ACCase inhibitors [2]. Substituting a generic FOP or DIM without verifying the local resistance profile and formulation compatibility risks both efficacy failure and crop phytotoxicity.

Pinoxaden Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


Cross-Resistance Breakpoint: Pinoxaden Retains Activity Against FOP/DIM-Resistant Wild Oat Biotypes

In whole-plant dose-response bioassays of 15 Avena ludoviciana (wild oat) biotypes collected from Iranian wheat fields, 0 out of 15 biotypes (0%) exhibited resistance to pinoxaden, despite the fact that 100% of the same biotypes showed cross-resistance to fenoxaprop-P and clodinafop, 53% to quizalofop-R, and 27% to haloxyfop [1]. In a separate study of Latin American Avena fatua populations, a Mexican biotype with confirmed resistance to APP herbicides (Ile-2041-Asn mutation) and cross-resistance to CHD herbicides remained fully susceptible to pinoxaden (PPZ), with no resistance detected [2]. This divergent cross-resistance pattern provides a defined resistance management tool not achievable with FOP or DIM alternatives.

Herbicide resistance management ACCase inhibitor cross-resistance Avena fatua control Wild oat management

Safener-Dependent Selectivity Margin: Cloquintocet-Mexyl Enhanced Pinoxaden Metabolism Provides Quantified Crop Tolerance

Comparative metabolic studies demonstrated that co-application of the safener cloquintocet-mexyl with pinoxaden resulted in significantly enhanced metabolic degradation of the herbicide in wheat and barley tissues, providing a substantial selectivity margin between crop and weed species without any reduction in grass weed control efficacy [1]. The formulation specification (pinoxaden 100 g/L + cloquintocet-mexyl 25 g/L as emulsifiable concentrate) is optimized such that the safener concentration is precisely calibrated to accelerate pinoxaden detoxification in cereal crops while leaving weed metabolism unchanged [2]. In field evaluations across Argentine wheat and barley trials, pinoxaden + cloquintocet-mexyl at 30 g a.i./ha and above delivered equivalent or superior wild oat control to fenoxaprop-p-ethyl (55 g a.i./ha) and clodinafop-propargyl (36 g a.i./ha) with no crop injury observed [3].

Herbicide safener technology Crop selectivity Metabolic degradation Wheat tolerance

Formulation Stability Constraint: Adjuvant Selection Critically Impacts Pinoxaden Concentrate Shelf-Life and Efficacy

Pinoxaden poses unique formulation challenges not shared by FOP or DIM alternatives. Patent documentation explicitly states that pinoxaden tends to degrade when mixed with other chemicals (including a large proportion of adjuvant) and stored, requiring concentrates with long-term shelf stability of at least two years under wide temperature and humidity variations [1]. The commercial formulation depends on either a trialkylphosphate ester adjuvant (tris(2-ethylhexyl)phosphate) or an optimized methylated rape seed oil adjuvant for maximal performance [2]. Unlike many FOP herbicides that can accept a range of generic adjuvants, pinoxaden's adjuvant requirement is formulation-specific: autoradiography studies confirm that the tailored adjuvant is essential for achieving the extensive and rapid foliar penetration and effective plant distribution characteristic of pinoxaden's activity profile [2].

Herbicide formulation Emulsifiable concentrate stability Built-in adjuvant Shelf-life optimization

Dual-Site ACCase Inhibition: Pinoxaden Targets Both Chloroplastic and Cytosolic ACCase Unlike FOPs and DIMs

The majority of ACCase inhibitors block ACCase in chloroplasts only, while pinoxaden inhibits ACCase also in the cytoplasm (dual effect) [1]. This mechanistic distinction has implications for resistance evolution and cross-resistance patterns. The structural basis for this differentiation lies in pinoxaden's unique [1,4,5]oxadiazepane ring system and 2,6-diethyl-4-methyl aromatic substitution pattern, which were identified as complementary contributions that decisively impact herbicidal potency against grasses [2]. While direct quantitative inhibition constants comparing chloroplastic versus cytosolic ACCase isoforms across chemical families are not available, the divergent cross-resistance patterns documented in Section 3.1 provide functional evidence that this mechanistic distinction translates into differential sensitivity in resistant weed populations.

ACCase enzyme inhibition Herbicide mode of action Phenylpyrazoline mechanism Lipid biosynthesis inhibition

Pinoxaden Procurement Decision Scenarios: Evidence-Based Application Contexts


ACCase-Resistant Wild Oat (Avena spp.) Management in Cereal Rotations with Documented FOP/DIM Failure

In wheat and barley fields where repeated fenoxaprop or clodinafop applications have selected for ACCase-resistant Avena fatua or Avena ludoviciana populations, pinoxaden provides a documented resistance-breaking option. Evidence from whole-plant bioassays demonstrates 0% resistance frequency to pinoxaden among 15 Iranian wild oat biotypes that were 27–100% resistant to various FOP herbicides [1]. Similarly, Latin American Avena fatua populations with confirmed ACCase mutations (Ile-2041-Asn) retained full pinoxaden susceptibility [2]. This application scenario requires confirmation that pinoxaden is registered for the target geography and that the formulated product includes the cloquintocet-mexyl safener for crop selectivity.

Formulation Development and Generic Product Registration Requiring Pinoxaden Technical Material with Documented Adjuvant Compatibility

Pinoxaden technical material procurement for formulation development must address the compound's inherent instability in concentrate formulations when combined with suboptimal adjuvants. Patent documentation confirms that pinoxaden degrades during storage when formulated with incompatible adjuvants and requires a minimum 2-year shelf stability under variable temperature/humidity conditions [3]. Formulators must either employ the established trialkylphosphate ester adjuvant system (tris(2-ethylhexyl)phosphate) or validate alternative C6-C14 triglyceride-based adjuvants for equivalent efficacy and stability [3]. Additionally, the safener cloquintocet-mexyl must be incorporated at the optimized ratio (25 g/L with 100 g/L pinoxaden) to achieve the crop selectivity margin documented in comparative metabolism studies [4].

Comparative Herbicide Efficacy Screening for Grass Weed Control in Wheat and Barley Breeding Programs

For researchers conducting comparative herbicide screening, pinoxaden at 30–35 g a.i./ha provides a defined efficacy benchmark. Field trial data indicate that pinoxaden at 35 g/ha with surfactant improved wheat yield by >68% over untreated controls [5], and its efficacy at 35 g/ha was similar to clodinafop at 60 g/ha, fenoxaprop at 100 g/ha, and sulfosulfuron at 25 g/ha [5]. Argentine field experiments further confirmed that pinoxaden at 30 g a.i./ha and above, fenoxaprop-p-ethyl, and clodinafop-propargyl all provided best wild oat control among tested treatments [6]. Pinoxaden should be included as a positive control in any ACCase inhibitor comparative study due to its distinct chemical family (phenylpyrazoline) and dual-site inhibition mechanism [7].

Technical Documentation Hub

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